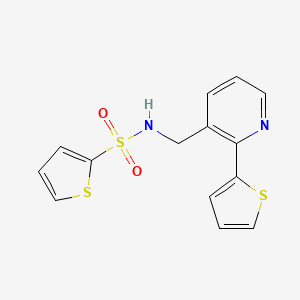
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and various industrial processes. This compound, in particular, has garnered attention due to its potential therapeutic properties and unique chemical structure.
Zukünftige Richtungen
The compound “N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide” could be a subject of future research, given the known biological activities of thiophene and pyridine derivatives. Studies could focus on synthesizing the compound and testing its biological activity, as well as exploring its potential applications in medicine or other fields .
Wirkmechanismus
Target of Action
Compounds containing thiophene moieties have been reported to exhibit diverse biological activities, including anti-inflammatory , anticonvulsant , antimicrobial , and antitumor effects .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives have been associated with various biological effects, including anti-inflammatory , anticonvulsant , antimicrobial , and antitumor activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the reaction of thiophene-2-carboxaldehyde with 2-(thiophen-2-yl)pyridin-3-ylmethanamine under acidic conditions to form an imine intermediate. This intermediate is then subjected to sulfonation to introduce the sulfonamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Analyse Chemischer Reaktionen
Types of Reactions: N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of reduced thiophene derivatives.
Substitution: Introduction of various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule in various biological assays, including enzyme inhibition and receptor binding studies.
Medicine: Research is ongoing to explore its therapeutic properties, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Its unique chemical properties make it valuable in the production of advanced materials, such as conductive polymers and organic semiconductors.
Vergleich Mit ähnlichen Verbindungen
Thiopropamine: A stimulant drug with a similar thiophene ring structure.
N-(thiophen-2-yl) nicotinamide derivatives: Compounds with similar biological activities and applications.
Uniqueness: N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide stands out due to its unique combination of thiophene and sulfonamide groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S3/c17-21(18,13-6-3-9-20-13)16-10-11-4-1-7-15-14(11)12-5-2-8-19-12/h1-9,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFABYAGXSNKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
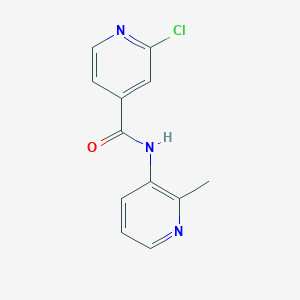
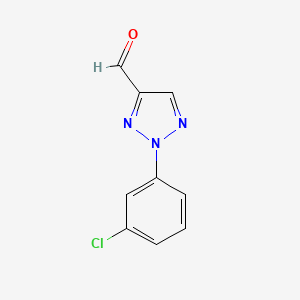
![Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B2947518.png)
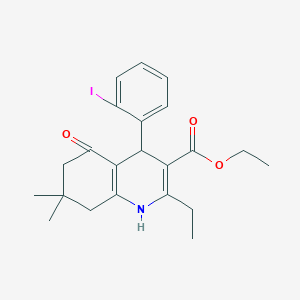
![1-[4-[4-(3-Methoxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947522.png)
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B2947523.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2947524.png)
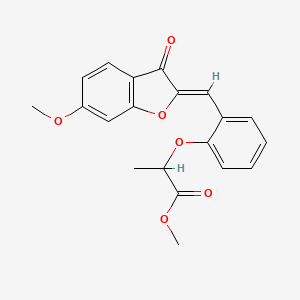
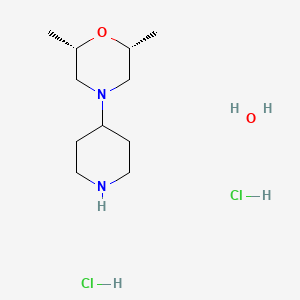
![4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2947528.png)
![N-(2-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2947529.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2947533.png)
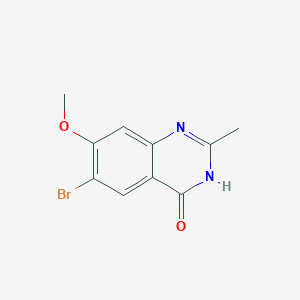
![2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile](/img/structure/B2947536.png)
